3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline
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Overview
Description
3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that features a benzimidazole ring, an azetidine ring, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Ring: Starting with o-phenylenediamine and a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The final step involves coupling the benzimidazole and azetidine intermediates with the dimethylaminophenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the azetidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminophenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted dimethylaminophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its structure allows for modifications that can enhance its pharmacological profile.
Industry
In the materials science industry, the compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the azetidine ring can interact with receptor sites, modulating their function. The dimethylaminophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(methylamino)phenyl]methanone
- [3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(ethylamino)phenyl]methanone
- [3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(propylamino)phenyl]methanone
Uniqueness
The uniqueness of 3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzimidazole and azetidine rings, along with the dimethylaminophenyl group, allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-21(2)15-7-5-6-14(10-15)19(24)22-11-16(12-22)23-13-20-17-8-3-4-9-18(17)23/h3-10,13,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFOYDVENPPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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